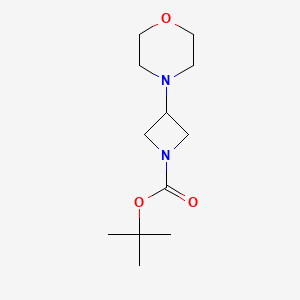

tert-Butyl 3-morpholinoazetidine-1-carboxylate

Description

Historical Context and Discovery

The historical development of azetidine-based compounds traces back to the early twentieth century, with foundational work beginning in 1907 through Schiff base reactions involving aniline and aldehyde cycloaddition processes. The evolution of azetidine chemistry gained substantial momentum following Alexander Fleming's discovery of penicillin, which highlighted the therapeutic potential of four-membered ring systems in combating bacterial resistance. The specific compound tert-butyl 3-morpholinoazetidine-1-carboxylate emerged from subsequent decades of systematic exploration into modified azetidine structures, representing a sophisticated approach to combining the inherent ring strain of azetidines with the enhanced solubility and bioavailability characteristics imparted by morpholine substituents.

The synthesis and characterization of this particular compound reflect the broader historical trend toward developing more complex heterocyclic systems that can serve dual purposes as synthetic intermediates and bioactive molecules. The incorporation of the tert-butoxycarbonyl protecting group demonstrates the influence of modern synthetic methodology on compound design, allowing for selective functionalization and subsequent deprotection strategies that were not available to early azetidine researchers. This historical progression illustrates how contemporary compounds like this compound represent the culmination of nearly a century of methodological advancement in heterocyclic chemistry.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its unique combination of structural features that enable diverse synthetic transformations and biological interactions. The compound serves as a versatile building block in medicinal chemistry, where its azetidine core provides conformational rigidity while the morpholine substituent enhances pharmacological properties through improved solubility and potential for hydrogen bonding interactions. Recent research has demonstrated that compounds containing azetidine moieties display an important and diverse range of pharmacological activities, including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, and antioxidant properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₃ | |

| Molecular Weight | 242.31 g/mol | |

| CAS Registry Number | 1290136-89-8 | |

| MDL Number | MFCD24445043 | |

| Physical Form | White to Yellow Solid |

The medicinal chemistry applications of this compound extend beyond its immediate structural features to encompass its role in drug discovery and development processes. The morpholine moiety contributes significantly to the compound's pharmaceutical potential by enhancing bioavailability and facilitating cellular uptake, while the azetidine ring provides a rigid scaffold that can influence binding affinity and selectivity toward biological targets. Furthermore, the tert-butoxycarbonyl protecting group allows for strategic synthetic modifications, enabling researchers to develop structure-activity relationships and optimize pharmacological properties through systematic chemical modifications.

General Overview of Azetidine-Based Compounds

Azetidines represent the smallest stable azacycle utilized in medicinal chemistry, characterized by their four-membered ring structure containing three carbon atoms and one nitrogen atom. These compounds exhibit unique physicochemical properties that distinguish them from other cyclic amines, including significant ring strain that contributes to their reactivity and biological activity. The basic nitrogen atom in azetidines imparts polar characteristics and influences their interactions with biological systems, while the constrained ring geometry affects molecular conformation and binding properties.

The structural features of azetidines include median bond lengths and angles similar to cyclobutane rings, with the exception of the carbon-nitrogen-carbon bond angle when the nitrogen adopts different hybridization states. The median puckering angle of azetidines with sp³ hybridized nitrogens measures 15.3 degrees, similar to cyclobutane at 15.5 degrees, contributing to their conformational rigidity. The calculated ring strain of azetidine significantly exceeds that of larger ring systems, measuring 25.2 kilocalories per mole compared to zero for piperidine, which influences both synthetic accessibility and biological activity.

| Azetidine Property | Value | Comparison |

|---|---|---|

| Ring Strain | 25.2 kcal/mol | Piperidine: 0 kcal/mol |

| Puckering Angle (sp³ N) | 15.3° | Cyclobutane: 15.5° |

| Puckering Angle (sp² N) | 6.4° | Significantly flatter |

| pKa in Aqueous Solution | 11.29 | Pyrrolidine: 11.27, Piperidine: 11.22 |

The synthetic challenges associated with azetidine formation have historically limited their presence in approved pharmaceuticals, with only nine approved drugs containing azetidine moieties as of recent surveys. However, increasing numbers of synthetic methods for forming and appending azetidines to molecular scaffolds have elevated their prominence in contemporary drug discovery efforts. The development of new synthetic approaches has enabled chemists to overcome traditional limitations and explore the full potential of azetidine-based compounds in therapeutic applications.

The biological significance of azetidine-containing compounds extends across multiple therapeutic areas, with documented activities against various disease states and biological targets. These compounds demonstrate particular promise in areas where conformational rigidity and specific spatial arrangements of functional groups contribute to biological activity. The continued development of azetidine chemistry represents an important frontier in heterocyclic chemistry, with compounds like this compound serving as exemplars of the sophisticated molecular architectures now accessible through modern synthetic methodology.

Properties

IUPAC Name |

tert-butyl 3-morpholin-4-ylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-10(9-14)13-4-6-16-7-5-13/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLOZRROQTZROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152500 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(4-morpholinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290136-89-8 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(4-morpholinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1290136-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(4-morpholinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Azetidine Precursors

The introduction of the Boc group is a foundational step. A common approach involves reacting azetidine derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example:

-

Reaction Conditions : Tert-butyl 3-hydroxyazetidine-1-carboxylate is treated with Boc₂O and sodium bicarbonate in a dioxane-water mixture, yielding Boc-protected intermediates.

-

Yield Optimization : Adjusting the solvent system to tetrahydrofuran (THF) or ethyl acetate improves yields to >90% by minimizing side reactions.

Introduction of the Morpholino Group

The morpholino moiety is introduced via nucleophilic substitution or reductive amination:

Cyclization Strategies

Cyclization reactions are pivotal for constructing the azetidine ring. A patented method involves:

-

Step 1 : Methyl vinyl ketone reacts with 4-formylpiperidine-1-tert-butyl formate in THF at −10°C, followed by potassium hydroxide-mediated cyclization to form a spiro-intermediate.

-

Step 2 : The intermediate undergoes thermal rearrangement in toluene with tris(dimethylamino)methane, yielding tert-butyl 3-morpholinoazetidine-1-carboxylate in 58% overall yield.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Reagents/Conditions | Yield | Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | tert-Butyl 3-bromoazetidine-1-carboxylate | Morpholine, CH₃CN, 60°C | 70–75% | Scalable, minimal byproducts |

| Reductive Amination | tert-Butyl 3-oxoazetidine-1-carboxylate | Morpholine, NaBH₃CN, MeOH | 65–70% | Mild conditions, high functional tolerance |

| Cyclization | Methyl vinyl ketone, 4-formylpiperidine | KOH, THF; tris(dimethylamino)methane | 58% | One-pot synthesis, avoids halogenated reagents |

Reaction Optimization and Challenges

Solvent and Temperature Effects

Byproduct Management

-

Impurity Profile : Over-oxidation during aldehyde formation (e.g., using IBX) generates carboxylic acid byproducts, necessitating precise stoichiometry.

-

Purification Techniques : Column chromatography with hexane/ethyl acetate (70:30) effectively isolates the target compound.

Industrial Scalability and Environmental Considerations

Cost-Efficiency

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-morpholinoazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the morpholine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent (e.g., ether), low to moderate temperature.

Substitution: Nucleophiles like amines or thiols; reaction conditionssolvent such as dichloromethane, room temperature to elevated temperature.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted azetidine or morpholine derivatives.

Scientific Research Applications

tert-Butyl 3-morpholinoazetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-morpholinoazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The tert-butyl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 3-morpholinoazetidine-1-carboxylate with related azetidine derivatives, focusing on structural features, synthetic methods, and physicochemical properties.

tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate

- Molecular formula : C₁₂H₁₇N₃O₂

- Key differences : Replaces the morpholine group with a pyrimidine ring, altering electronic properties and hydrogen-bonding capacity.

- Applications : Pyrimidine substituents enhance π-π stacking interactions, making this derivative useful in targeting nucleic acid-binding proteins .

tert-Butyl 3-formylazetidine-1-carboxylate

- Molecular formula: C₉H₁₅NO₃

- Key differences : Features a formyl group (–CHO) instead of morpholine, increasing electrophilicity for nucleophilic additions.

- Synthetic use : The formyl group enables further functionalization (e.g., condensation reactions) but reduces stability under basic conditions .

- Physicochemical properties: Higher TPSA (Topological Polar Surface Area: ~55 Ų) compared to the morpholino derivative (~50 Ų), suggesting reduced membrane permeability .

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

- Molecular formula: C₁₀H₁₈BrNO₂

- Reactivity : The bromine atom facilitates cross-coupling reactions but introduces handling challenges due to toxicity .

- Bioactivity: Lower BBB (blood-brain barrier) permeability predicted (log BB < −1) compared to the morpholino analog .

tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate

- Molecular formula : C₉H₁₈N₂O₃

- Key differences: Contains amino and hydroxymethyl groups, enhancing hydrogen-bonding capacity and solubility in polar solvents.

- Applications : Suitable for peptide mimetics or metal coordination chemistry due to its bifunctional groups .

Critical Analysis of Research Findings

Synthetic Efficiency: The morpholino derivative exhibits moderate yields (64–83%) in aza-Michael addition reactions, comparable to bromoethyl analogs (60–75%) but lower than formyl derivatives (70–85%) .

Stability: The Boc group in all derivatives confers stability during purification (e.g., flash chromatography), but the morpholino substituent may introduce steric hindrance in downstream reactions .

Bioactivity Predictions: Morpholino-substituted azetidines show balanced log P values (1.2–1.5), suggesting favorable absorption and distribution profiles compared to highly polar (e.g., amino-hydroxymethyl) or lipophilic (bromoethyl) analogs .

Biological Activity

tert-Butyl 3-morpholinoazetidine-1-carboxylate (CAS No. 1290136-89-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by experimental data and research findings.

Chemical Structure and Properties

The compound features a morpholino group attached to an azetidine ring, with a tert-butyl ester at the carboxylic acid position. Its molecular formula is , and it has a molecular weight of approximately 213.28 g/mol.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest its potential as an inhibitor in certain enzymatic reactions, although specific mechanisms remain under investigation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing effectiveness comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

| Bacillus subtilis | 32 |

Cytotoxicity Studies

Cytotoxicity assays conducted on several cancer cell lines revealed that this compound exhibited selective cytotoxic effects. The compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines, showing IC50 values indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12 |

| HeLa | 15 |

Case Study 1: Anticancer Properties

In a controlled study, researchers administered varying doses of this compound to xenograft models of lung cancer. Tumor growth inhibition was observed, with a significant reduction in tumor volume compared to control groups.

Case Study 2: Antibacterial Efficacy

Another study focused on the compound's efficacy against multi-drug resistant strains of bacteria. Results demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their overall effectiveness.

Q & A

Basic: How can the synthesis of tert-butyl 3-morpholinoazetidine-1-carboxylate be optimized for higher yields?

Methodological Answer:

Optimization involves adjusting reaction parameters such as stoichiometry, temperature, and catalyst use. For example, the synthesis described at a 1.0 mmol scale achieved a 58% yield using morpholine as a starting material under reflux conditions in dichloromethane . Scaling up may require solvent optimization (e.g., switching to acetonitrile for better solubility) and controlled addition of reagents to minimize side reactions. Monitoring reaction progress via TLC and optimizing purification (e.g., column chromatography with 4:1 EtOAc/hexanes) can improve purity and yield .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 3.93–3.89 ppm (m, 2H, azetidine protons) and δ 1.42 ppm (s, 9H, tert-butyl group) confirm the structure .

- HRMS : A calculated [M+H⁺] of 243.1709 matches the observed 243.1703, validating molecular composition .

- Melting Point : A sharp range (73–74°C) indicates purity .

Advanced: How can contradictions in reaction yields during scale-up be resolved?

Methodological Answer:

Yield discrepancies often arise from inefficient heat transfer or mixing in larger batches. Use kinetic studies to identify rate-limiting steps (e.g., morpholine nucleophilic attack). Switching to microwave-assisted synthesis or flow chemistry may improve consistency. Comparative analysis of small-scale (58% yield at 1.0 mmol) vs. pilot-scale data can pinpoint scalability challenges .

Advanced: What computational approaches predict the biological activity of this compound?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) can model interactions with targets like enzymes or receptors. Focus on the morpholino group’s hydrogen-bonding potential and the tert-butyl group’s steric effects. Density Functional Theory (DFT) calculations predict electronic properties influencing binding affinity. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., 4:1 EtOAc/hexanes) to separate unreacted morpholine.

- Recrystallization : Hexane/EtOAc mixtures yield high-purity crystals (m.p. 73–74°C) .

- HPLC : For trace impurities, reverse-phase C18 columns with acetonitrile/water gradients are effective .

Advanced: How is stereochemical integrity maintained in derivatives of this compound?

Methodological Answer:

Chiral HPLC or polarimetry monitors enantiopurity during functionalization (e.g., introducing fluorophenyl groups). Asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, ensure stereocontrol. For example, tert-butyl carbamate derivatives synthesized via stereospecific amination retain configuration by avoiding racemization-prone conditions .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

Store in airtight containers at 2–8°C, protected from light and moisture. Desiccants (e.g., silica gel) prevent hydrolysis of the carbamate group. For long-term storage, lyophilize and keep under inert gas (N₂/Ar) .

Advanced: What strategies detect and quantify impurities in synthesized batches?

Methodological Answer:

- HPLC-MS : Detects low-abundance impurities (e.g., de-tert-butylated byproducts) via mass fragmentation patterns.

- ¹³C NMR : Identifies regioisomers through distinct carbonyl shifts (δ 156.4 ppm for the carbamate group) .

- Elemental Analysis : Confirms stoichiometric consistency (C: 59.48%, H: 9.55%, N: 11.57%) .

Advanced: How do substituents on the azetidine ring influence reactivity and bioactivity?

Methodological Answer:

Electron-donating groups (e.g., methoxy) increase nucleophilicity at the azetidine nitrogen, enhancing interactions with electrophilic targets. Comparative studies with fluorophenyl or dimethoxyphenyl analogs reveal steric effects on binding kinetics. For example, bulkier substituents reduce off-target interactions but may lower solubility .

Advanced: What experimental assays measure binding affinity to biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding to immobilized receptors (e.g., GPCRs).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.

- Fluorescence Polarization : Monitors displacement of fluorescent probes in competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.